molecular formula C11H13NO3 B1286051 3-[(2,5-Dimethylphenyl)amino]-3-oxopropanoic acid CAS No. 6850-98-2

3-[(2,5-Dimethylphenyl)amino]-3-oxopropanoic acid

Cat. No.: B1286051
CAS No.: 6850-98-2
M. Wt: 207.23 g/mol
InChI Key: WMDHWBXNSRIBCJ-UHFFFAOYSA-N
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Description

3-[(2,5-Dimethylphenyl)amino]-3-oxopropanoic acid is an organic compound with the molecular formula C11H13NO3 It is a derivative of propanoic acid, featuring a dimethylphenyl group attached to an amino group, which is further connected to an oxopropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,5-Dimethylphenyl)amino]-3-oxopropanoic acid typically involves the reaction of 2,5-dimethylaniline with a suitable acylating agent. One common method is the acylation of 2,5-dimethylaniline with ethyl oxalyl chloride, followed by hydrolysis to yield the desired product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(2,5-Dimethylphenyl)amino]-3-oxopropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

3-[(2,5-Dimethylphenyl)amino]-3-oxopropanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(2,5-Dimethylphenyl)amino]-3-oxopropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular processes and biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2,3-Dimethylphenyl)amino]-3-oxopropanoic acid
  • 3-[(2,6-Dimethylphenyl)amino]-3-oxopropanoic acid
  • 3-[(3,5-Dimethylphenyl)amino]-3-oxopropanoic acid

Uniqueness

3-[(2,5-Dimethylphenyl)amino]-3-oxopropanoic acid is unique due to the specific positioning of the dimethyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The 2,5-dimethyl substitution pattern may result in different steric and electronic effects compared to other isomers, potentially leading to distinct properties and applications.

Properties

IUPAC Name

3-(2,5-dimethylanilino)-3-oxopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-7-3-4-8(2)9(5-7)12-10(13)6-11(14)15/h3-5H,6H2,1-2H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMDHWBXNSRIBCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10586143
Record name 3-(2,5-Dimethylanilino)-3-oxopropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10586143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6850-98-2
Record name 3-(2,5-Dimethylanilino)-3-oxopropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10586143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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